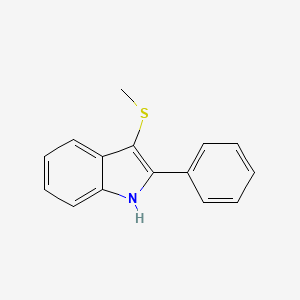

3-(methylthio)-2-phenyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(methylthio)-2-phenyl-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms The structure of this compound consists of an indole core with a phenyl group at the 2-position and a methylthio group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-2-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of 2-phenyl-3-(methylthio)acrylonitrile under acidic conditions. This reaction typically requires the use of a strong acid, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process.

Another approach involves the reaction of 2-phenylindole with methylthiolating agents, such as methylthiol chloride, in the presence of a base like sodium hydride or potassium carbonate. This method allows for the selective introduction of the methylthio group at the 3-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-2-phenyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylthio group, yielding 2-phenylindole, using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), typically carried out under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 2-phenylindole.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

3-(methylthio)-2-phenyl-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(methylthio)-2-phenyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

3-(methylthio)-2-phenyl-1H-indole can be compared with other indole derivatives, such as:

2-phenylindole: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.

3-(methylthio)indole: Similar structure but without the phenyl group, potentially affecting its physical properties and applications.

3-(methylthio)-2-methylindole: Contains a methyl group instead of a phenyl group, which could influence its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

3-(Methylthio)-2-phenyl-1H-indole is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a methylthio group at the 3-position and a phenyl group at the 2-position, which may influence its pharmacological properties. This article summarizes the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound belongs to the indole class, characterized by a fused benzene and pyrrole ring structure. The presence of the methylthio and phenyl groups contributes to its unique reactivity and interactions with biological systems.

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. Research indicates that this compound may exhibit significant antimicrobial effects. For instance, similar compounds have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific mechanisms by which these compounds exert their antimicrobial effects often involve disruption of cell membranes or inhibition of vital metabolic pathways .

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Methylindole | Methyl group at the 3-position | Antimicrobial |

| 2-(Methylthio)indole | Methylthio group at the 2-position | Anticancer |

| 5-Fluoroindole | Fluorine substitution at the 5-position | Neuroprotective |

| 3-(Trifluoromethyl)indole | Trifluoromethyl group at the 3-position | Antiviral |

This table illustrates how variations in substituents can significantly influence biological activity and chemical behavior.

Case Studies

- Antiproliferative Effects : A recent study explored a series of indole derivatives, revealing that compounds with similar structures to this compound exhibited significant antiproliferative effects in various cancer cell lines. The study emphasized the importance of structural modifications in enhancing bioactivity .

- Mechanistic Insights : Another investigation into indole derivatives indicated that they could inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is critical for developing new chemotherapeutic agents targeting microtubule dynamics .

Properties

CAS No. |

40015-25-6 |

|---|---|

Molecular Formula |

C15H13NS |

Molecular Weight |

239.3 g/mol |

IUPAC Name |

3-methylsulfanyl-2-phenyl-1H-indole |

InChI |

InChI=1S/C15H13NS/c1-17-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11/h2-10,16H,1H3 |

InChI Key |

RYTPYEWKINNQPB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.